molecular formula C21H22N2O3S B6512866 3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(2-phenoxyethyl)urea CAS No. 1797143-08-8

3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(2-phenoxyethyl)urea

Cat. No.: B6512866
CAS No.: 1797143-08-8
M. Wt: 382.5 g/mol
InChI Key: LJTFKAPVDLHVGS-UHFFFAOYSA-N
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Description

This urea derivative features a thiophene core substituted with a hydroxyphenylmethyl group and a phenoxyethyl side chain. Crystallographic analysis of this compound likely employs the SHELX suite (e.g., SHELXL for refinement), a standard tool for small-molecule structure determination due to its robustness and precision . Hydrogen bonding patterns, analyzed through graph set theory as described by Bernstein et al., would elucidate its supramolecular architecture .

Properties

IUPAC Name

1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-20(16-7-3-1-4-8-16)19-12-11-18(27-19)15-23-21(25)22-13-14-26-17-9-5-2-6-10-17/h1-12,20,24H,13-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTFKAPVDLHVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NCCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The compound’s structural determination relies on SHELX programs, which are widely used for refining small-molecule crystals. Comparative studies with analogs (e.g., urea derivatives with varying substituents) would involve metrics such as R-factors, resolution limits, and anisotropic displacement parameters. For instance:

Table 1: Hypothetical Crystallographic Refinement Metrics

Compound Refinement Program Typical R-Factor Range (%) Key Features Refined
Target Compound SHELXL 2.5–4.0 Thiophene distortion, H-bond networks
Analog A (phenoxy-free urea) SHELXL 3.0–5.0 Simplified packing, fewer H-bonds
Analog B (bulkier aryl substituent) Other Software 4.0–6.0 Increased torsional strain

The target compound’s thiophene and phenoxy groups likely introduce unique torsional angles and packing efficiencies compared to simpler analogs, as resolved via SHELX’s parameterization .

Hydrogen Bonding and Supramolecular Assembly

The urea and hydroxyl groups in the target compound enable diverse hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s notation) can classify these interactions, distinguishing them from analogs:

Table 2: Hypothetical Hydrogen Bond Patterns

Compound Dominant Graph Set Donor-Acceptor Distance (Å) Angle (°) Reference
Target Compound R₂²(8) 2.8–3.2 150–170
Analog C (single urea NH donor) R₁²(6) 3.0–3.5 140–160
Analog D (carbamate derivative) C(4) 2.9–3.3 145–165

The target compound’s dual hydrogen-bond donors (urea NH and hydroxyl OH) may form extended networks (e.g., ribbons or sheets), enhancing crystal stability compared to mono-donor analogs .

Software-Driven Visualization and Geometry

Tools like WinGX and ORTEP enable comparative visualization of molecular geometry. For example, the phenoxyethyl chain’s conformation could be contrasted with analogs using torsion angles and ellipsoid plots:

Table 3: Hypothetical Geometric Parameters

Compound Torsion Angle (Thiophene-Phenoxy, °) Software Used
Target Compound 45–55 WinGX
Analog E (shorter alkyl chain) 30–40 ORTEP
Analog F (rigid aromatic substituent) 60–70 WinGX

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